molecular formula C14H10F2N2OS B2963055 1-Benzoyl-3-(2,5-difluorophenyl)thiourea CAS No. 887266-93-5

1-Benzoyl-3-(2,5-difluorophenyl)thiourea

Cat. No.: B2963055
CAS No.: 887266-93-5
M. Wt: 292.3
InChI Key: JBPQMPVYIWBOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-Benzoyl-3-(2,5-difluorophenyl)thiourea has several applications in scientific research:

Safety and Hazards

1-Benzoyl-3-(2,5-difluorophenyl)thiourea is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Safety measures include avoiding dust formation and not getting the substance in eyes, on skin, or on clothing .

Preparation Methods

The synthesis of 1-Benzoyl-3-(2,5-difluorophenyl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2,5-difluoroaniline. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent

Chemical Reactions Analysis

1-Benzoyl-3-(2,5-difluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(2,5-difluorophenyl)thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the fluorine atoms can enhance the compound’s binding affinity to specific targets, increasing its biological activity .

Comparison with Similar Compounds

1-Benzoyl-3-(2,5-difluorophenyl)thiourea can be compared with other thiourea derivatives such as:

  • 1-Benzoyl-3-(2,4-difluorophenyl)thiourea
  • 1-Benzoyl-3-(2,5-dibromo-phenyl)thiourea
  • N-[2,5-diphenylpyrazol-3-yl)carbamothioyl]benzamide
  • N-Benzoyl-N-(2,5-dichlorophenyl)thiourea
  • 2,5-difluorophenylthiourea
  • 1-Benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea
  • 1-Benzoyl-3-(2-chloro-5-nitrophenyl)thiourea
  • 1-Benzoyl-3-(2,3-dimethylphenyl)thiourea

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of different halogens or other functional groups can alter their reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

N-[(2,5-difluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2OS/c15-10-6-7-11(16)12(8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPQMPVYIWBOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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